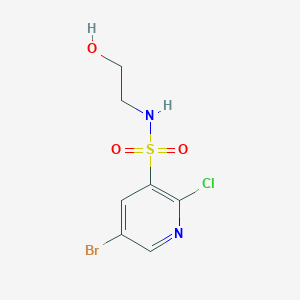
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid, also known as MPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPB belongs to the class of pyrazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
作用機序
The exact mechanism of action of 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of prostaglandins and cytokines, which are mediators of inflammation and pain. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. In addition, this compound has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound has not been extensively studied in humans, and its potential side effects and drug interactions are not well understood.
将来の方向性
There are several future directions for research on 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid. One area of research is the development of this compound derivatives with improved potency and selectivity for COX-2 and NF-κB inhibition. Another area of research is the investigation of the potential therapeutic applications of this compound in other fields of medicine, such as neurology and immunology. Finally, further studies are needed to establish the long-term safety and efficacy of this compound in humans, and to investigate its potential side effects and drug interactions.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the treatment of chronic pain, inflammation, and cancer. While this compound has several advantages for lab experiments, its long-term safety and efficacy have not been fully established, and further research is needed to investigate its potential side effects and drug interactions.
合成法
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid can be synthesized by a multistep process that involves the reaction of 3-methyl-5-phenylpyrazole with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
科学的研究の応用
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In addition, this compound has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
3-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-10-16(13-6-3-2-4-7-13)19(18-12)15-9-5-8-14(11-15)17(20)21/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIRCMLWJNPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)

![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)